

Methoxyacetaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methoxyacetaldehyde**

Cat. No.: **B081698**

[Get Quote](#)

CAS Number: 10312-83-1

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **methoxyacetaldehyde** (CAS 10312-83-1), a reactive aldehyde with significant applications as a chemical intermediate in the pharmaceutical and agrochemical industries.^[1] It is also recognized for its potential as an antimicrobial agent, preservative, and polymer modifier.^[2] This document consolidates critical information on its chemical and physical properties, synthesis and purification protocols, spectral data, and biological significance, with a focus on its role as a toxic metabolite of 2-methoxyethanol. All quantitative data is presented in structured tables for ease of reference, and detailed experimental methodologies are provided. Visual diagrams generated using the DOT language illustrate key chemical and biological pathways.

Chemical and Physical Properties

Methoxyacetaldehyde is a clear, colorless liquid with an odor characteristic of lower aldehydes.^[2] It is miscible with water and many organic solvents.^[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Methoxyacetaldehyde**

Property	Value	Source(s)
Molecular Formula	C ₃ H ₆ O ₂	[3]
Molecular Weight	74.08 g/mol	[3]
CAS Number	10312-83-1	[3]
IUPAC Name	2-methoxyacetaldehyde	[3]
Synonyms	Methoxyethanal, Acetaldehyde, 2-methoxy-	[3]
Boiling Point	99-101 °C	[4]
Density	0.906 ± 0.06 g/cm ³ (20 °C, 760 Torr)	[4]
Flash Point	-38.9 ± 13.4 °C	[4]
Refractive Index	1.3950 (589.3 nm, 20 °C)	[4]
Vapor Pressure	406 mmHg at 25°C	[4]
InChI	InChI=1S/C3H6O2/c1-5-3-2- 4/h2H,3H2,1H3	[3]
InChIKey	YSEFYOVWKJXNCH- UHFFFAOYSA-N	[3]
Canonical SMILES	COCC=O	[3]

Synthesis and Purification

Methoxyacetaldehyde can be synthesized through the oxidation of 2-methoxyethanol (methyl cellosolve). Two potential methods are outlined below: catalytic dehydrogenation and Swern oxidation.

Catalytic Dehydrogenation of 2-Methoxyethanol (Industrial Method)

A historical method for the production of **methoxyacetaldehyde** involves the catalytic dehydrogenation of 2-methoxyethanol over a copper catalyst at elevated temperatures.

- Catalyst Preparation: A reduced copper catalyst can be prepared by precipitating copper hydroxide from a solution of copper(II) nitrate with ammonia, followed by washing, forming, and reduction.
- Reaction: Vapors of 2-methoxyethanol are passed over the heated catalyst (approximately 300-425 °C).
- Work-up and Purification: The reaction mixture is condensed, and the resulting liquid is subjected to fractional distillation to separate **methoxyacetaldehyde** from unreacted starting material and byproducts.

This protocol is based on a vintage patent and should be adapted with modern safety and experimental standards.

Swern Oxidation of 2-Methoxyethanol (Laboratory-Scale Synthesis)

The Swern oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes, making it a suitable choice for the laboratory-scale synthesis of **methoxyacetaldehyde** from 2-methoxyethanol.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Reagents: Oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine (TEA), 2-methoxyethanol, and an anhydrous, non-protic solvent (e.g., dichloromethane).
- Procedure:
 - In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride in anhydrous dichloromethane and cool the solution to -78 °C (a dry ice/acetone bath).
 - Slowly add a solution of DMSO in anhydrous dichloromethane to the cooled oxalyl chloride solution.

- After stirring for a short period, add a solution of 2-methoxyethanol in anhydrous dichloromethane dropwise, maintaining the temperature at -78 °C.
- Following the addition of the alcohol, stir the reaction mixture for a specified time.
- Add triethylamine to the reaction mixture to quench the reaction and facilitate the formation of the aldehyde.
- Allow the reaction to warm to room temperature.

- Work-up and Purification:
 - Quench the reaction with water.
 - Separate the organic layer and extract the aqueous layer with dichloromethane.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - The crude **methoxyacetaldehyde** can be purified by fractional distillation.

[Click to download full resolution via product page](#)

General workflow for the Swern oxidation of 2-methoxyethanol.

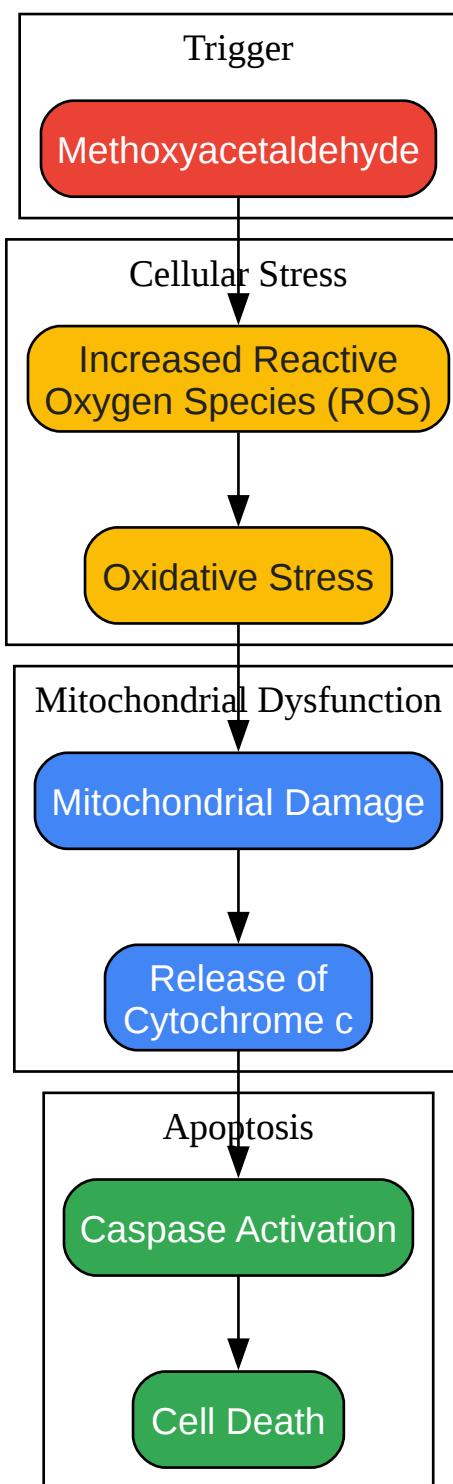
Spectral Data

Spectral data is crucial for the identification and characterization of **methoxyacetaldehyde**. While raw spectral data is not provided here, this section indicates the availability of such data from various public and commercial databases.

Table 2: Availability of Spectral Data for **Methoxyacetaldehyde**

Data Type	Database/Source	Reference(s)
¹ H NMR	ChemicalBook	[4]
¹³ C NMR	ChemicalBook	[4]
Mass Spectrometry (GC-MS)	PubChem, NIST WebBook	[3] [9]
Infrared (IR) Spectroscopy	PubChem, ChemicalBook	[3] [10]
Raman Spectroscopy	ChemicalBook	[4]

Note: Access to some databases may require a subscription.


Biological Significance and Toxicology

Methoxyacetaldehyde is the primary toxic metabolite of 2-methoxyethanol.[\[11\]](#) The toxicity of 2-methoxyethanol is largely attributed to its in vivo oxidation to **methoxyacetaldehyde** and subsequently to methoxyacetic acid.[\[11\]](#)

Metabolism of 2-Methoxyethanol

The metabolic pathway of 2-methoxyethanol involves a two-step oxidation process. First, alcohol dehydrogenase (ADH) oxidizes 2-methoxyethanol to **methoxyacetaldehyde**. Subsequently, aldehyde dehydrogenase (ALDH) rapidly converts **methoxyacetaldehyde** to methoxyacetic acid.[\[12\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acetylacetaldehyde dimethyl acetal(5436-21-5) 1H NMR [m.chemicalbook.com]
- 2. METHOXYACETALDEHYDE | 10312-83-1 [chemicalbook.com]
- 3. Methoxyacetaldehyde | C3H6O2 | CID 91563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. METHOXYACETALDEHYDE DIETHYL ACETAL(4819-75-4) 1H NMR spectrum [chemicalbook.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 8. gchemglobal.com [gchemglobal.com]
- 9. Acetaldehyde, methoxy- [webbook.nist.gov]
- 10. METHOXYACETALDEHYDE(10312-83-1) IR Spectrum [m.chemicalbook.com]
- 11. 2-Methoxyethanol - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Methoxyacetaldehyde: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b081698#methoxyacetaldehyde-cas-number-10312-83-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com